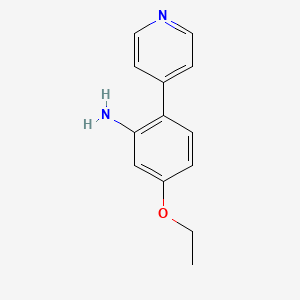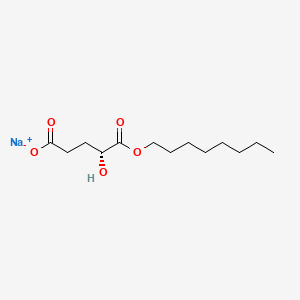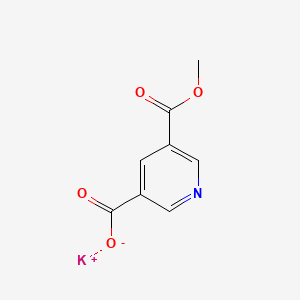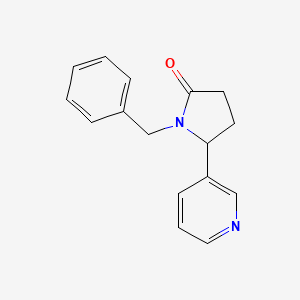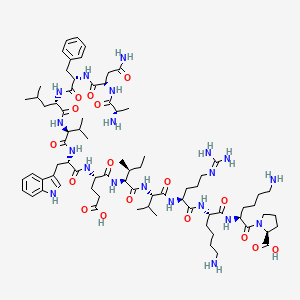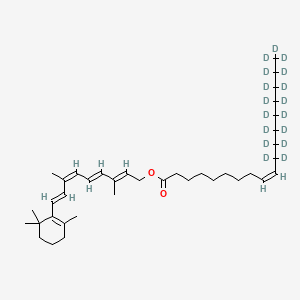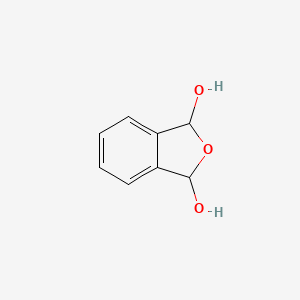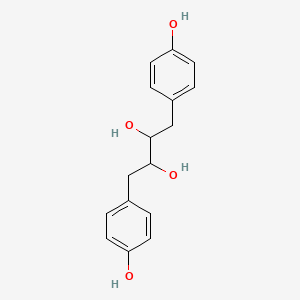
2-Pyridinemethanamine,N,N,alpha-trimethyl-,(S)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinemethanamine, N,N,alpha-trimethyl-, (S)-(9CI), commonly known as Carnitine, is a naturally occurring compound that is synthesized in the liver and kidneys. It plays a crucial role in the transportation of long-chain fatty acids into the mitochondria for energy production. Carnitine has been extensively studied for its potential therapeutic applications, including its role in cardiovascular disease, diabetes, and neurological disorders.
Mécanisme D'action
Carnitine plays a crucial role in the transportation of long-chain fatty acids into the mitochondria for energy production. It acts as a shuttle, facilitating the movement of fatty acids across the mitochondrial membrane. In addition, carnitine has been shown to have antioxidant properties and can protect cells from oxidative stress.
Biochemical and Physiological Effects
Carnitine has been shown to have a number of biochemical and physiological effects. It can improve exercise performance by increasing the use of fatty acids for energy production, reducing muscle damage, and improving recovery time. Carnitine has also been shown to have a beneficial effect on cardiovascular health by reducing the risk of heart disease and improving blood lipid profiles. In addition, carnitine has been studied for its potential role in the treatment of diabetes, neurological disorders, and kidney disease.
Avantages Et Limitations Des Expériences En Laboratoire
Carnitine has several advantages for lab experiments. It is readily available and can be easily obtained from dietary sources or through supplementation. It is also relatively inexpensive and has a low toxicity profile. However, there are some limitations to its use in lab experiments. The effects of carnitine can be influenced by a number of factors, including diet, exercise, and genetics. In addition, the optimal dose and duration of supplementation are not well established.
Orientations Futures
There are several future directions for research on carnitine. One area of interest is the potential role of carnitine in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential role of carnitine in the treatment of kidney disease, particularly in patients undergoing dialysis. Finally, there is a need for further research to establish the optimal dose and duration of carnitine supplementation for various health conditions.
Conclusion
In conclusion, carnitine is a naturally occurring compound that plays a crucial role in the transportation of long-chain fatty acids into the mitochondria for energy production. It has been extensively studied for its potential therapeutic applications, including its role in cardiovascular disease, diabetes, and neurological disorders. While there are some limitations to its use in lab experiments, there are several future directions for research on carnitine.
Méthodes De Synthèse
Carnitine is synthesized in the body from the amino acids lysine and methionine. It can also be obtained from dietary sources such as red meat and dairy products. However, the amount of carnitine obtained from diet is limited, and supplementation is required to meet the body's needs.
Applications De Recherche Scientifique
Carnitine has been extensively studied for its potential therapeutic applications. It has been shown to have a beneficial effect on cardiovascular health by reducing the risk of heart disease, improving exercise performance, and reducing muscle damage. Carnitine has also been studied for its potential role in the treatment of diabetes, neurological disorders, and kidney disease.
Propriétés
Numéro CAS |
144902-12-5 |
|---|---|
Nom du produit |
2-Pyridinemethanamine,N,N,alpha-trimethyl-,(S)-(9CI) |
Formule moléculaire |
C9H14N2 |
Poids moléculaire |
150.225 |
Nom IUPAC |
(1S)-N,N-dimethyl-1-pyridin-2-ylethanamine |
InChI |
InChI=1S/C9H14N2/c1-8(11(2)3)9-6-4-5-7-10-9/h4-8H,1-3H3/t8-/m0/s1 |
Clé InChI |
MUXUGGNIXJMSAD-QMMMGPOBSA-N |
SMILES |
CC(C1=CC=CC=N1)N(C)C |
Synonymes |
2-Pyridinemethanamine,N,N,alpha-trimethyl-,(S)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



